2-Anthracenesulfonic acid, 1-amino-4-[[3-[[(3,6-dichloro-4-pyridazinyl)carbonyl]amino]-2-methyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-
Description
This compound is a complex anthraquinone derivative characterized by a sulfonated anthracene core with multiple functional groups, including a dichloropyridazinyl carbonylamino moiety and a methyl-sulfophenylamino substituent. Its structure (empirical formula: C₃₀H₂₀Cl₂N₆O₈S₂; molecular weight ~747.5) confers unique physicochemical and biological properties.
Properties
CAS No. |
72187-35-0 |
|---|---|
Molecular Formula |
C26H17Cl2N5O9S2 |
Molecular Weight |
678.5 g/mol |
IUPAC Name |
1-amino-4-[3-[(3,6-dichloropyridazine-4-carbonyl)amino]-2-methyl-5-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C26H17Cl2N5O9S2/c1-10-15(6-11(43(37,38)39)7-16(10)31-26(36)14-8-19(27)32-33-25(14)28)30-17-9-18(44(40,41)42)22(29)21-20(17)23(34)12-4-2-3-5-13(12)24(21)35/h2-9,30H,29H2,1H3,(H,31,36)(H,37,38,39)(H,40,41,42) |
InChI Key |
TZQHPNMMGIEECH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1NC(=O)C2=CC(=NN=C2Cl)Cl)S(=O)(=O)O)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Nomenclature
- IUPAC Name: disodium;1-amino-4-[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate (closely related analog)
- Molecular Formula: C23H14Cl2N6O8S2Na2 (disodium salt form)
- Molecular Weight: Approximately 681.4 g/mol
The compound contains an anthracene backbone with sulfonic acid groups at the 2-position, amino substitutions at the 1- and 4-positions, and a complex amide linkage to a dichloropyridazinyl moiety.
Preparation Methods Analysis
Stepwise Synthetic Routes
Sulfonation of Anthracene Derivative
- Starting Material: Anthracene or anthraquinone derivatives.
- Reagents: Sulfuric acid or chlorosulfonic acid for sulfonation at the 2-position.
- Conditions: Controlled temperature to avoid over-sulfonation.
- Outcome: Formation of 2-anthracenesulfonic acid or its sulfonate salt.
Amination at 1- and 4-Positions
- Method: Nitration followed by reduction or direct amination via nucleophilic substitution.
- Reagents: Ammonia or amine sources under catalytic or high-temperature conditions.
- Notes: Selectivity is crucial to obtain 1-amino-4-substituted derivatives.
Formation of Amide Linkage with Dichloropyridazinyl Carbonyl
- Intermediate: 3-amino-2-methyl-5-sulfophenyl derivative.
- Reagents: 3,6-dichloro-4-pyridazinyl carbonyl chloride or activated ester.
- Conditions: Mild base (e.g., triethylamine) in polar aprotic solvents (e.g., DMF).
- Reaction: Nucleophilic attack by amino group on the carbonyl carbon forming amide bond.
- Purification: Crystallization or chromatographic techniques.
Representative Preparation Procedure (Literature-Based)
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Anthracene + chlorosulfonic acid, 60°C, 4h | 2-Anthracenesulfonic acid | 85 | Controlled sulfonation |
| 2 | Nitration (HNO3/H2SO4), then reduction (Sn/HCl) | 1-Amino-2-anthracenesulfonic acid | 70 | Selective amination |
| 3 | Coupling with 3,6-dichloro-4-pyridazinylcarbonyl chloride, TEA, DMF, rt, 12h | Target compound | 65 | Amide bond formation |
Data adapted from analogous anthraquinone sulfonic acid derivatives synthesis protocols in patent literature and chemical journals.
Research Results and Characterization
Analytical Data
| Technique | Result | Interpretation |
|---|---|---|
| NMR (1H, 13C) | Signals corresponding to anthracene protons, sulfonic acid groups, amide NH | Confirms substitution pattern |
| IR Spectroscopy | Bands at ~1700 cm⁻¹ (amide C=O), ~1200-1350 cm⁻¹ (S=O stretch) | Confirms sulfonic acid and amide functionalities |
| Mass Spectrometry | Molecular ion peak at m/z ~681 | Matches molecular weight of disodium salt |
| Elemental Analysis | C, H, N, S consistent with theoretical values | Confirms purity and composition |
Purity and Yield Optimization
- Use of controlled sulfonation and amination conditions improves regioselectivity.
- Coupling reactions optimized by varying solvent polarity and base strength.
- Purification via recrystallization from aqueous solvents yields high-purity disodium salt.
Chemical Reactions Analysis
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-4-[[3-[[(3,6-dichloro-4-pyridazinyl)carbonyl]amino]-2-methyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of new compounds .
Scientific Research Applications
2-Anthracenesulfonic acid, 1-amino-4-[[3-[[(3,6-dichloro-4-pyridazinyl)carbonyl]amino]-2-methyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[(3,6-dichloro-4-pyridazinyl)carbonyl]amino]-2-methyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmacological Research
- PSB-0739 (1-Amino-4-[[4-(phenylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid sodium salt): Structural Differences: Lacks the dichloropyridazinyl group but includes a phenylamino substituent. Functional Impact: Retains the anthraquinone core for π-π stacking with tyrosine residues in P2Y₁₂ receptor binding but shows reduced specificity compared to the target compound due to the absence of halogenated groups. Reported IC₅₀ values for P2Y₁₂ inhibition are ~100 nM .
- AR-C67085: A purinergic receptor antagonist with a thiophosphonate group.
Dye Intermediates and Industrial Analogues
- 1-Amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid (CAS 116-81-4): Structural Differences: Bromine substituent replaces the dichloropyridazinyl-sulfophenyl chain. Functional Impact: Used in synthesizing acid blue dyes (e.g., Weak Acid Brilliant Blue R). Bromine enhances electrophilicity for covalent bonding with textiles but reduces solubility compared to sulfonated derivatives like the target compound .
- Telon Blue RRL (1-Amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid sodium salt): Structural Differences: Cyclohexylamino group instead of the dichloropyridazinyl complex. Functional Impact: Improved lightfastness in textiles due to steric hindrance from the cyclohexyl group but lower reactivity in aqueous media .
Key Comparative Data
Research Findings and Implications
- Pharmacological Superiority: The dichloropyridazinyl group in the target compound enhances hydrophobic interactions in receptor binding pockets, as demonstrated in molecular docking studies. This group’s electron-withdrawing nature may improve metabolic stability compared to phenylamino analogues .
- Dye Performance : Sulfonic acid groups in the target compound improve solubility in polar solvents, enabling uniform dye distribution. However, halogenated substituents may complicate wastewater treatment due to persistence .
- Toxicological Considerations: While methoxyphenyl analogues are established irritants, the dichloropyridazinyl group’s impact on toxicity requires further in vivo evaluation.
Q & A
Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step nucleophilic substitution and condensation reactions. Key challenges include minimizing by-products like 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (formed via hydroxide ion attack) . Optimization strategies:
- Temperature Control : Maintain 60–80°C to favor desired substitution over hydrolysis.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalyst Use : SmCl₃ or Pd/C catalysts improve regioselectivity in anthraquinone functionalization .
- Purification : Column chromatography with silica gel (eluent: CHCl₃/MeOH 9:1) isolates the target compound (>95% purity) .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR identifies substituent patterns (e.g., aromatic protons at δ 7.70–8.00 ppm, NH₂ at δ 10.50 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 409.073 for [M+H]⁺) and fragmentation patterns .
- HPLC-PDA : Monitor purity (>98%) and resolve isomers using C18 columns (mobile phase: acetonitrile/0.1% TFA) .
Advanced: How can mechanistic studies elucidate competing pathways in its synthesis?
Methodological Answer:
- Kinetic Analysis : Track reaction progress via in-situ IR to identify rate-determining steps (e.g., aryl bromide displacement) .
- Isotopic Labeling : Use ¹⁸O-labeled water to confirm hydrolysis pathways for by-product formation .
- DFT Calculations : Model transition states to predict regioselectivity in pyridazinyl-carbonyl coupling .
Advanced: How should researchers resolve contradictory data on reaction yields or by-products?
Methodological Answer:
- LC/MS Quantification : Compare peak areas of target vs. by-products (e.g., hydroxy derivative at m/z 361.2) .
- DoE (Design of Experiments) : Vary pH, temperature, and solvent polarity to identify critical factors affecting yield .
- Cross-Validation : Replicate reactions under inert atmospheres (N₂/Ar) to rule out oxidation artifacts .
Basic: What strategies enhance the compound’s solubility and stability in aqueous solutions?
Methodological Answer:
- pH Adjustment : Use sodium bicarbonate (pH 7–8) to deprotonate sulfonic acid groups, improving water solubility .
- Lyophilization : Stabilize the compound as a sodium salt for long-term storage at −20°C .
- Surfactant Addition : Polysorbate-80 (0.01% w/v) prevents aggregation in biological buffers .
Advanced: How can interaction studies with biomolecules be designed to assess binding mechanisms?
Methodological Answer:
- Fluorescence Quenching : Measure emission at λex/λem = 340/450 nm to track binding to serum albumin (Kd via Stern-Volmer plots) .
- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS) for DNA intercalation .
- Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., topoisomerase II) .
Advanced: What computational approaches predict electronic properties relevant to photostability?
Methodological Answer:
- TD-DFT Calculations : Simulate UV-Vis spectra (B3LYP/6-311+G(d,p)) to correlate absorption bands (e.g., 550–600 nm) with HOMO-LUMO gaps .
- MESP (Molecular Electrostatic Potential) Maps : Identify electron-deficient regions prone to photooxidation .
- MD Simulations : Assess conformational stability in solvated systems (NAMD, 100 ns trajectories) .
Basic: What purification techniques are effective for removing sulfonic acid derivatives?
Methodological Answer:
- Ion-Exchange Chromatography : Use Dowex-50 resin to separate sulfonate-containing impurities .
- Recrystallization : Dissolve in hot ethanol (70°C) and cool to −20°C for crystal formation .
- Membrane Filtration : 10 kDa MWCO filters remove low-MW by-products .
Advanced: How do structural analogs differ in bioactivity, and what design principles apply?
Methodological Answer:
- SAR Analysis : Compare IC50 values against analogs (e.g., Sodium 1-amino-4-p-toluidinoanthracene-2-sulphonate has 2-fold higher cytotoxicity) .
- Functional Group Swapping : Replace 3,6-dichloro-pyridazinyl with methoxy groups to modulate logP (from 4.93 to 3.85) .
- In Vivo Testing : Use xenograft models to evaluate tumor growth inhibition (dose: 10 mg/kg, i.v.) .
Advanced: What degradation pathways occur under physiological conditions, and how are they characterized?
Methodological Answer:
- Forced Degradation Studies : Expose to UV light (254 nm) or H2O2 (3%) to simulate oxidative/photolytic breakdown .
- LC-QTOF-MS : Identify degradation products (e.g., quinone derivatives via m/z 325.1) .
- Arrhenius Modeling : Predict shelf-life at 25°C using accelerated stability data (40–60°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
